molecular formula C23H20BrN5O2S B12036688 N-(4-bromophenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-bromophenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12036688
M. Wt: 510.4 g/mol
InChI Key: KKBNQXUJLSNBGY-UHFFFAOYSA-N
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Description

This compound is a triazole-based acetamide derivative featuring a 4-bromophenyl group at the acetamide nitrogen and a 4-ethoxyphenyl substituent at position 4 of the 1,2,4-triazole core. The pyridin-3-yl group at position 5 and the sulfanyl linkage to the acetamide chain contribute to its structural uniqueness. Such derivatives are often explored for biological activities, including antimicrobial, anti-inflammatory, and insect olfactory receptor modulation .

Properties

Molecular Formula

C23H20BrN5O2S

Molecular Weight

510.4 g/mol

IUPAC Name

N-(4-bromophenyl)-2-[[4-(4-ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H20BrN5O2S/c1-2-31-20-11-9-19(10-12-20)29-22(16-4-3-13-25-14-16)27-28-23(29)32-15-21(30)26-18-7-5-17(24)6-8-18/h3-14H,2,15H2,1H3,(H,26,30)

InChI Key

KKBNQXUJLSNBGY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)Br)C4=CN=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group is often introduced through a nucleophilic substitution reaction, where a bromine atom is substituted onto a phenyl ring.

    Attachment of the Ethoxyphenyl Group: This step involves the reaction of an ethoxyphenyl derivative with the triazole intermediate, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Final Assembly: The final step involves the coupling of the triazole intermediate with the bromophenyl and ethoxyphenyl groups under controlled conditions, typically using a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, which may reduce the triazole ring or other functional groups.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(4-bromophenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.

    Biological Research: It is used in studies investigating the interaction of triazole derivatives with biological targets such as proteins and nucleic acids.

    Chemical Biology: The compound serves as a probe to study the mechanisms of action of triazole-containing molecules in biological systems.

    Industrial Applications: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring is known to form strong hydrogen bonds and coordinate with metal ions, which can inhibit enzyme activity or disrupt protein-protein interactions. The bromophenyl and ethoxyphenyl groups may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the 1,2,4-triazol-3-ylsulfanyl-acetamide scaffold but differ in substituents, leading to variations in bioactivity and physicochemical properties.

Substituent Variations on the Triazole Ring

N-(4-Bromophenyl)-2-{[4-Ethyl-5-(Pyridin-2-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide () Key Differences: Ethyl group at position 4 of the triazole (vs. 4-ethoxyphenyl in the target compound) and pyridin-2-yl at position 5 (vs. pyridin-3-yl). Pyridin-2-yl’s nitrogen orientation may alter hydrogen bonding in target interactions .

2-{[4-(4-Bromophenyl)-5-(Pyridin-4-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(3-Methylphenyl)Acetamide ()

  • Key Differences : Pyridin-4-yl at position 5 (vs. pyridin-3-yl) and 3-methylphenyl on acetamide (vs. 4-bromophenyl).
  • Impact : Pyridin-4-yl’s symmetrical structure may reduce binding specificity compared to pyridin-3-yl’s asymmetric geometry. The 3-methylphenyl group lacks the electron-withdrawing bromine, possibly diminishing electrophilic interactions .

Variations in the Acetamide Substituent

2-{[4-(4-Bromophenyl)-5-(Pyridin-3-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(4-Sulfamoylphenyl)Acetamide () Key Differences: Sulfamoylphenyl group on acetamide (vs. 4-bromophenyl).

N-(4-Ethoxyphenyl)-2-{[4-Ethyl-5-(Pyrazin-2-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide ()

  • Key Differences : Pyrazin-2-yl replaces pyridin-3-yl, and 4-ethoxyphenyl is on acetamide (vs. 4-bromophenyl).
  • Impact : Pyrazine’s dual nitrogen atoms may enhance metal chelation, useful in anticancer applications. The ethoxy group mirrors the target compound’s triazole substituent, suggesting a design strategy for dual lipophilic motifs .

Research Findings and Trends

  • Electron-Withdrawing Groups : Bromine and nitro groups enhance antimicrobial activity by stabilizing charge-transfer interactions with microbial enzymes .
  • Pyridine Position : Pyridin-3-yl derivatives exhibit broader-spectrum activity than pyridin-2-yl or pyridin-4-yl analogs, possibly due to optimized π-π stacking .
  • Ethoxy vs. Alkyl Substituents : Ethoxy groups improve lipophilicity without steric hindrance, balancing bioavailability and target engagement .

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